Fensulfothion oxon

Acetylcholinesterase inhibition Organophosphate metabolism Toxicology

Researchers and procurement managers face significant quantification bias when using generic organophosphate standards for fensulfothion residue analysis. Fensulfothion oxon (CAS 6552-21-2) is the bioactive P=O metabolite with an I50 of 4.8×10⁻⁷ M against acetylcholinesterase-175-fold more potent than its parent compound (I50 = 8.4×10⁻⁵ M). • Use as a certified reference standard for HPLC-MS/MS and UPLC-MS/MS quantification in baby food and environmental matrices. • Enables accurate calibration curves with unique retention times and distinct MS/MS transitions. • Supports toxicokinetic modeling, in vitro AChE inhibition benchmarking, and multi-residue screening differentiation from co-occurring oxon metabolites.

Molecular Formula C11H17O5PS
Molecular Weight 292.29 g/mol
CAS No. 6552-21-2
Cat. No. B121163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFensulfothion oxon
CAS6552-21-2
SynonymsDiethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid;  Dasanit O;  Dasanit O Analog;  Diethyl 4-Methylsulfinylphenyl Phosphate;  p-(Methylsulfinyl)-phenol Diethyl Phosphate
Molecular FormulaC11H17O5PS
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C
InChIInChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3
InChIKeyGNTVZNNILZKEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fensulfothion Oxon: Active Metabolite and Analytical Standard


Fensulfothion oxon (CAS 6552-21-2), also known as fensulfothion PO-sulfoxide, is the bioactive oxygen analogue (P=O) metabolite of the organothiophosphate insecticide/nematicide fensulfothion. It is an organophosphate compound with the molecular formula C11H17O5PS and a molecular weight of 292.29 g/mol [1]. As the primary active metabolite, it functions as a potent inhibitor of acetylcholinesterase (AChE), and its role as a critical analytical reference standard is established for quantifying residues in complex matrices such as food and environmental samples using techniques like HPLC-MS/MS and UPLC-MS/MS .

Why Fensulfothion Oxon Cannot Be Substituted


Generic substitution is scientifically invalid due to the vast quantitative differences in target enzyme inhibition potency between the oxon (P=O) metabolite and its parent thiono (P=S) compound, a phenomenon well-documented for organophosphates [1]. Direct evidence shows fensulfothion oxon is 175 times more potent against acetylcholinesterase than its parent fensulfothion, with an I50 of 4.8×10⁻⁷ M compared to 8.4×10⁻⁵ M [2]. Furthermore, its distinct analytical properties—such as different chromatographic retention times, unique mass spectral fragmentation patterns, and the potential for GC/MS deoxidation artifacts—demand a specific reference standard for accurate quantification and method validation, as general organophosphate standards will not provide the required specificity [3].

Quantitative Differentiation of Fensulfothion Oxon


Superior AChE Inhibition Potency Over Parent Compound

Fensulfothion oxon (the P=O metabolite) is a significantly more potent acetylcholinesterase (AChE) inhibitor than its parent compound, fensulfothion (the P=S form). In a study using a crude enzyme extract from the pine wood nematode (Bursaphelenchus xylophilus), the oxon form inhibited AChE 100 to 300 times more strongly than the thiono form [1]. Specifically, the I50 value for fensulfothion oxon was determined to be 4.8×10⁻⁷ M, compared to 8.4×10⁻⁵ M for fensulfothion, representing a 175-fold increase in potency [1].

Acetylcholinesterase inhibition Organophosphate metabolism Toxicology

Comparative AChE Inhibition Across Oxon Metabolites

When compared to the oxon metabolites of other organophosphate insecticides, fensulfothion oxon exhibits superior in vitro acetylcholinesterase inhibition potency. In the same experimental system, the I50 of fensulfothion oxon (4.8×10⁻⁷ M) was 2.3-fold lower than thionazin oxon (1.1×10⁻⁶ M), 4.2-fold lower than mesulfenphos oxon (2.0×10⁻⁶ M), and 375-fold lower than disulfoton oxon (1.8×10⁻⁴ M) [1]. This indicates that fensulfothion oxon is the most potent AChE inhibitor among these structurally related oxon metabolites.

Comparative toxicology Acetylcholinesterase Organophosphate

High-Purity Standard for Traceable Quantification

Commercially available fensulfothion oxon reference standards are provided with defined purity (e.g., >99.0% by HPLC) and lot-specific documentation to ensure traceable calibration and method validation . This high purity enables the development of robust calibration curves and verification of method linearity, selectivity, accuracy, and precision, which is essential for meeting regulatory requirements in residue analysis . Its use is specifically documented for quantifying fensulfothion oxon in complex matrices like baby food using HPLC-MS/MS and UPLC-MS/MS .

Analytical chemistry Method validation Food safety

Accurate Quantification in Baby Food via LC-MS/MS

The fensulfothion oxon analytical standard is specifically validated for use as a reference standard in the determination of fensulfothion oxon residues in baby food . The validated methods employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . While specific validation data such as recovery rates or limits of quantification are not provided in the product documentation, the designation as an analytical standard for these methods confirms its suitability and fitness-for-purpose in this regulated application.

Pesticide residue analysis LC-MS/MS Food safety

Fensulfothion Oxon Application Scenarios


Toxic Metabolite Quantification in Food Residue Monitoring

Regulatory and contract testing laboratories can directly implement the validated methods that utilize fensulfothion oxon as an analytical standard for quantifying this key metabolite in food matrices, particularly baby food, using HPLC-MS/MS and UPLC-MS/MS . The high potency of fensulfothion oxon as an AChE inhibitor, which is 175-fold more potent than its parent compound, underscores its critical importance as an analyte in safety assessments [1].

Multi-Residue Method Development and Validation

Analytical chemists developing LC-MS/MS or GC-MS methods for multi-residue screening require a certified reference standard of fensulfothion oxon. This is essential for determining its unique retention time, optimizing MS/MS transitions, and establishing accurate calibration curves to differentiate it from other co-occurring organophosphate oxon metabolites, such as thionazin oxon and mesulfenphos oxon .

Organophosphate Metabolism and Environmental Fate

Researchers studying the environmental degradation or in vivo metabolism of fensulfothion require the pure oxon metabolite to trace its formation and persistence. Quantifying the conversion from the parent compound (I50 = 8.4×10⁻⁵ M) to the more potent oxon form (I50 = 4.8×10⁻⁷ M) is fundamental to constructing accurate toxicokinetic models and environmental risk assessments .

In Vitro Neurotoxicology and SAR Studies

For in vitro studies on acetylcholinesterase inhibition, fensulfothion oxon serves as a well-characterized, potent reference compound. Its established I50 value (4.8×10⁻⁷ M) against B. xylophilus AChE provides a reliable benchmark for comparative studies investigating the potency of novel compounds or the differential sensitivity of AChE from various species.

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